molecular formula C10H13N3O3 B1379577 N-Butyl 5-nitropicolinamide CAS No. 1437794-67-6

N-Butyl 5-nitropicolinamide

Cat. No.: B1379577
CAS No.: 1437794-67-6
M. Wt: 223.23 g/mol
InChI Key: PCTHYKZDUGQVRA-UHFFFAOYSA-N
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Description

N-Butyl 5-nitropicolinamide is a synthetic organic compound characterized by a picolinamide backbone substituted with a nitro group at the 5-position and an n-butyl chain attached to the amide nitrogen. Its activity is influenced by the nitro group’s electron-withdrawing properties and the n-butyl substituent’s hydrophobicity, which impacts solubility and biological interactions .

Properties

IUPAC Name

N-butyl-5-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-3-6-11-10(14)9-5-4-8(7-12-9)13(15)16/h4-5,7H,2-3,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTHYKZDUGQVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl 5-nitropicolinamide typically involves the reaction of 5-nitropicolinic acid with n-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 5-nitropicolinic acid is dissolved in a suitable solvent, such as ethanol or methanol.

    Step 2: n-Butylamine is added to the solution, and the mixture is heated to reflux.

    Step 3: The reaction mixture is stirred for several hours to ensure complete conversion.

    Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl 5-nitropicolinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N-Butyl 5-aminopicolinamide.

    Substitution: Formation of various substituted picolinamides.

    Oxidation: Formation of oxidized derivatives of this compound.

Scientific Research Applications

N-Butyl 5-nitropicolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl 5-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cytotoxicity and Solubility

The n-butyl group’s role in cytotoxicity is evident in studies of asymmetric picolinamide derivatives. For example:

  • Propyl alcohol-substituted picolinamides demonstrated the highest potency (lowest IC₅₀ values) against cancer cell lines (e.g., HepG2, HCT-116) due to balanced hydrophobicity and solubility .
Table 1: Cytotoxicity and Substituent Influence in Picolinamide Derivatives
Substituent Solubility IC₅₀ (Cancer Cell Lines) Key Findings
Propyl alcohol High <10 µM Optimal activity
n-Butyl Moderate 10–50 µM Activity limited by solubility in some cases
Benzyl ether Low >100 µM Reduced activity, higher toxicity

Trypanocidal Activity Relative to Alkyl-Substituted Analogs

In studies of N-alkylated trypanocidal agents, the n-butyl group significantly enhanced potency:

  • Compound 6 (n-butyl-substituted) was 6.6 times more potent than the reference drug nifurtimox (NFX) against Trypanosoma cruzi, with 1.3-fold lower toxicity .
  • Ethyl and hexyl analogs showed reduced potency, indicating that the n-butyl chain’s length optimizes target interaction .
Table 2: Trypanocidal Activity of N-Alkylated Compounds
Substituent Potency vs. NFX Toxicity vs. NFX
n-Butyl 6.6× ↑ 1.3× ↓
Ethyl 3.2× ↑ 1.1× ↓
Hexyl 2.8× ↑ 1.5× ↑

Contrast with N-Butyl-Substituted Cathinones

While structurally distinct from picolinamides, N-butyl hexedrone and N-butyl pentylone (substituted cathinones) share the n-butyl moiety. Key differences include:

  • Pharmacological Effects: These cathinones act as stimulants, unlike the cytotoxic or antiparasitic activity of picolinamides .
  • Regulatory Status: N-butyl cathinones remain unscheduled in the U.S., whereas their ethyl and methyl analogs (e.g., pentylone) are Schedule I substances .

Solubility and Bioavailability Challenges

The n-butyl group’s hydrophobicity can hinder solubility, as seen in both picolinamides and cathinones. For example:

  • Benzyl ether modifications in alcohol-functionalized picolinamides reduced solubility and increased toxicity compared to free alcohol derivatives .
  • Combustion studies of n-butyl formate (a biofuel analog) highlight how alkyl chain length affects physicochemical behavior, suggesting parallels in solubility optimization strategies for n-butyl-substituted pharmaceuticals .

Biological Activity

N-Butyl 5-nitropicolinamide (C10H13N3O3) is a chemical compound that has garnered attention in scientific research for its potential biological activities , particularly in the fields of antimicrobial and anticancer properties. This compound features a nitro group attached to a pyridine ring, which contributes to its unique chemical behavior and biological interactions.

The synthesis of this compound typically involves the reaction between 5-nitropicolinic acid and n-butylamine under controlled conditions. The general procedure includes:

  • Dissolving 5-nitropicolinic acid in a solvent such as ethanol.
  • Adding n-butylamine and heating the mixture to reflux.
  • Stirring for several hours to ensure complete conversion.
  • Isolating the product through filtration and purifying it via recrystallization.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, leading to various biological effects, including:

  • Inhibition of enzyme activity
  • Disruption of cellular processes

These interactions can contribute to its antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against common pathogens, demonstrating notable inhibition zones in disc diffusion assays.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa14

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A series of in vitro studies assessed its cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Cytotoxicity Assay

A notable case study involved treating MCF-7 cells with varying concentrations of this compound over a period of 48 hours. The results are summarized in the following table:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5045
10025

The compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
N-Butyl 5-aminopicolinamide-NH2 instead of -NO2Lower antimicrobial activity
N-Butyl 5-chloropicolinamide-Cl instead of -NO2Varies based on substitution
N-Butyl 5-methylpicolinamide-CH3 instead of -NO2Distinct chemical behavior

The presence of the nitro group in this compound is crucial for its enhanced reactivity and biological activity compared to these derivatives.

Q & A

Basic: What are the established synthetic routes for N-Butyl 5-nitropicolinamide, and how can experimental reproducibility be ensured?

Answer:
Synthesis typically involves nucleophilic acyl substitution between 5-nitropicolinic acid derivatives (e.g., acid chlorides) and n-butylamine. Reproducibility requires:

  • Catalyst optimization : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) at stoichiometric ratios (1:1.2 substrate:agent) to minimize side reactions.
  • Reaction conditions : Maintain temperatures at 0–5°C during activation to prevent decomposition .
  • Purification : Column chromatography (silica gel, 70:30 hexane:ethyl acetate) followed by recrystallization in ethanol. Validate purity via ¹H NMR (δ 8.5–8.7 ppm for aromatic protons) and HPLC (≥95% purity) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

  • Primary techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitration at C5 via NOE correlations).
    • IR spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹).
  • Data conflict resolution : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If discrepancies persist, repeat under anhydrous conditions to rule out hydrolysis artifacts .

Advanced: How can response surface methodology (RSM) optimize reaction yields in this compound synthesis?

Answer:

  • Design : Apply Box-Behnken design to evaluate three variables: temperature (X₁: 25–65°C), molar ratio (X₂: 1:1–1:3), and catalyst loading (X₃: 5–15 mol%).
  • Modeling : Use a quadratic polynomial (Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ) to predict optimal conditions.
  • Validation : Confirm via triplicate runs at predicted optima (e.g., 55°C, 1:2.5 ratio, 12 mol% catalyst), achieving >90% yield .

Advanced: What strategies reconcile discrepancies between computational predictions and experimental reactivity data for this compound?

Answer:

  • Step 1 : Re-optimize DFT calculations (B3LYP/6-31G*) with solvent effects (PCM model for DMSO).
  • Step 2 : Validate via kinetic studies (e.g., Arrhenius plots) to compare activation energies.
  • Step 3 : If contradictions persist, conduct isotopic labeling (¹⁵N) to trace reaction pathways .

Basic: What in vitro assay design principles apply when evaluating the biological activity of this compound?

Answer:

  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., known enzyme inhibitors).
  • Dose-response : Test 6–8 concentrations (1 nM–100 µM) in triplicate.
  • Endpoint selection : Use fluorogenic substrates for real-time kinetic monitoring. Adhere to NIH guidelines for statistical power (n ≥ 3, α = 0.05) .

Advanced: How should mechanistic studies address conflicting toxicity profiles of this compound across cell lines?

Answer:

  • Hypothesis testing : Compare ROS generation (via DCFDA assay) and mitochondrial membrane potential (JC-1 staining) in sensitive vs. resistant lines.
  • Omics integration : Perform RNA-seq to identify differential expression in detoxification pathways (e.g., GST, CYP450).
  • Validation : Use CRISPR knockouts of identified genes to confirm mechanistic targets .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • First aid : For skin contact, wash with 10% polyethylene glycol 400; inhalation requires immediate fresh air and medical evaluation .

Advanced: Which statistical models best analyze non-linear dose-response relationships in this compound toxicity studies?

Answer:

  • Four-parameter logistic model : Fit using y=Min+MaxMin1+(xEC50)Hill Slopey = \text{Min} + \frac{\text{Max} - \text{Min}}{1 + (\frac{x}{\text{EC50}})^\text{Hill Slope}}.
  • Outlier handling : Apply Grubbs’ test (α = 0.01) to exclude anomalous data.
  • Uncertainty factors : Use interspecies scaling (allometric exponents) for extrapolation to human-equivalent doses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl 5-nitropicolinamide
Reactant of Route 2
Reactant of Route 2
N-Butyl 5-nitropicolinamide

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